2-Fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine
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Overview
Description
2-Fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C7H4F5N. This compound is characterized by the presence of both fluorine atoms and a pyridine ring, which imparts unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Scientific Research Applications
2-Fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique properties
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, are known to have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Mode of Action
Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that the compound might interact with its targets in a unique manner, potentially leading to distinct changes at the molecular level.
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of various biologically active compounds , suggesting that they may influence a range of biochemical pathways.
Result of Action
Given the unique properties of fluoropyridines , it is plausible that this compound could induce distinct molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the reaction of 3-bromo-2-nitropyridine with tetrafluoroethylene in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized pyridines.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the tetrafluoroethyl group, making it less reactive in certain contexts.
3-Fluoropyridine: Similar structure but different substitution pattern, leading to different reactivity.
2,2,3,3-Tetrafluorobutane-1,4-diyl dicarbamate: Another fluorinated compound with different applications.
Uniqueness
2-Fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine is unique due to the combination of a pyridine ring and multiple fluorine atoms, which imparts distinct chemical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Properties
IUPAC Name |
2-fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N/c8-5(7(10,11)12)4-2-1-3-13-6(4)9/h1-3,5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHIHCLMPSUXII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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